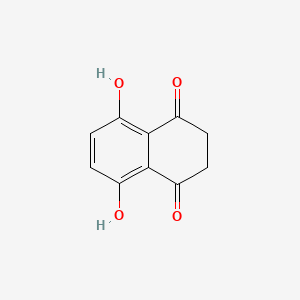
5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione is an organic compound with the molecular formula C10H8O4 It is a derivative of naphthoquinone, characterized by the presence of hydroxyl groups at positions 5 and 8 and a dihydro structure at positions 2 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves the reduction of naphthoquinone derivatives. One common method includes the reduction of 5,8-dihydroxy-1,4-naphthoquinone using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative reducing agents such as sodium borohydride in an aqueous or alcoholic medium can be employed for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Ethers, esters, and sulfonates.
Applications De Recherche Scientifique
5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antioxidant properties and its role in cellular redox processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a potential candidate for redox cycling in biological systems. It can interact with cellular components such as enzymes and proteins, influencing various biochemical pathways. The hydroxyl groups play a crucial role in its reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: A closely related compound with similar redox properties but without the dihydro structure.
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: A chlorinated derivative with distinct chemical properties.
1,4-Naphthoquinone: The parent compound with a simpler structure and different reactivity.
Uniqueness
5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to its dihydro structure, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, making it suitable for specific applications in redox chemistry and biological systems .
Propriétés
IUPAC Name |
5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-2,11-12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFIIOPDBQMRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450045 |
Source


|
| Record name | 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4988-51-6 |
Source


|
| Record name | 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

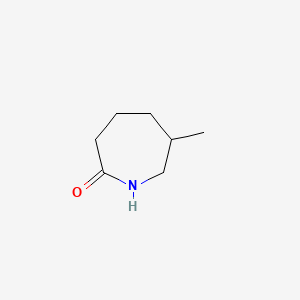
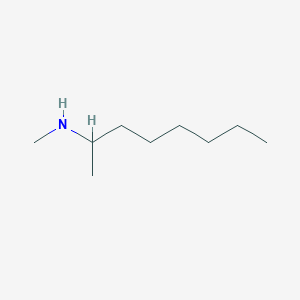


![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
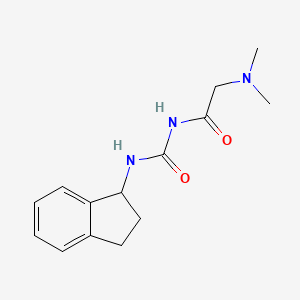
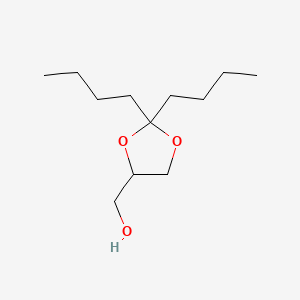

![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
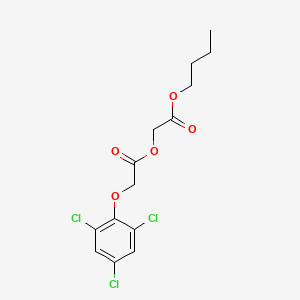
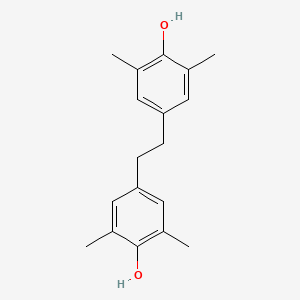

![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
